(5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-11(2)16-20-21-17(25-16)12-6-8-22(9-7-12)18(23)14-10-13(19)4-5-15(14)24-3/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFYYZMLRYRNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation, pain perception, and cellular growth.
Pharmacokinetics
Based on its structural features, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys.
Result of Action
Compounds with similar structures have been known to exert various biological effects, including anti-inflammatory, analgesic, and antiproliferative activities.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH values could affect the compound’s ionization state, potentially altering its absorption and distribution. Similarly, high temperatures could increase the rate of the compound’s metabolism, potentially reducing its efficacy.
Biological Activity
The compound (5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.87 g/mol. The structure consists of a piperidine ring substituted with an oxadiazole moiety and a chloro-methoxyphenyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.87 g/mol |
| IUPAC Name | (5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone |
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole and piperidine moieties exhibit significant anticancer activity. For instance, a study evaluated various oxadiazole derivatives for their cytotoxic effects against different cancer cell lines. The results demonstrated that certain derivatives inhibited cell proliferation effectively, with IC50 values in the low micromolar range . The presence of electron-withdrawing groups like chloro and methoxy on the phenyl ring was found to enhance the anticancer activity through improved interactions with cellular targets.
The proposed mechanism for the anticancer activity of this compound involves the induction of apoptosis in cancer cells. This is facilitated by the compound's ability to disrupt mitochondrial membrane potential and activate caspase pathways . Additionally, the oxadiazole group has been linked to inhibition of key signaling pathways involved in tumor progression, such as the PI3K/Akt and MAPK pathways .
Case Studies
- In Vitro Studies : A study conducted on human glioblastoma U251 cells showed that derivatives similar to (5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups. The treatment led to significant apoptosis in tumor tissues, corroborating the in vitro findings .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest that it has favorable absorption characteristics and moderate bioavailability. However, further studies are needed to elucidate its metabolic pathways and excretion routes.
Scientific Research Applications
CNS Disorders
Research indicates that compounds similar to (5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can exhibit significant activity against central nervous system disorders. For instance, studies have shown that piperidine derivatives can act as modulators of neurotransmitter receptors, potentially aiding in the treatment of conditions such as anxiety and depression .
Metabolic Syndrome
The compound's structural features suggest potential utility in treating metabolic syndrome. Similar compounds have been reported to inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucose metabolism and fat storage . This inhibition can be beneficial in managing type 2 diabetes and obesity-related disorders.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. The presence of the oxadiazole ring is often associated with enhanced antibacterial activity, making it a candidate for further exploration in antibiotic development .
Case Study 1: CNS Modulation
A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on neurotransmitter receptors. The findings suggested that the introduction of substituents like those found in (5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone could enhance receptor affinity and selectivity, leading to improved therapeutic outcomes for anxiety disorders .
Case Study 2: Metabolic Disorders
In another research article focusing on metabolic syndrome treatments, compounds structurally related to this methanone were shown to significantly reduce blood glucose levels in diabetic models. The mechanism was linked to the inhibition of key metabolic enzymes, highlighting the potential application of such compounds in diabetes management .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Inferences
- Bioactivity: The target compound’s chloro-methoxyphenyl group may enhance target binding compared to phenoxy derivatives, as seen in pesticide SAR studies.
- Synthetic Accessibility: The methanone linker and piperidinyl group suggest compatibility with modular synthesis routes, similar to piperazine-based compounds.
- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; inferences rely on structural parallels.
Notes
- The evidence lacks specific studies on the target compound, necessitating cautious extrapolation from analogues.
- Contradictions arise in heterocycle choice: oxadiazoles favor stability, while triazoles enhance metal-binding but increase toxicity risks.
Preparation Methods
Hydrazide Formation
Piperidine-4-carboxylic acid is converted to piperidine-4-carbohydrazide using hydrazine hydrate in ethanol under reflux (85–92% yield).
$$
\text{Piperidine-4-carboxylic acid} + \text{N}2\text{H}4 \rightarrow \text{Piperidine-4-carbohydrazide} + \text{H}_2\text{O}
$$
Cyclization to 1,3,4-Oxadiazole
The hydrazide reacts with isopropyl isocyanate in tetrahydrofuran (THF) at 0°C, followed by cyclization with phosphorous oxychloride (POCl₃) at 80°C to form the 1,3,4-oxadiazole ring (70–78% yield).
$$
\text{Piperidine-4-carbohydrazide} + \text{C}3\text{H}7\text{NCO} \xrightarrow{\text{POCl}_3} \text{4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine}
$$
Alternative Route: Carbodiimide-Mediated Cyclization
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), cyclization achieves comparable yields (68–72%) but requires longer reaction times.
Synthesis of 5-Chloro-2-methoxybenzoic Acid
Chlorination of 2-Methoxybenzoic Acid
Direct chlorination using chlorine gas in acetic acid at 50°C introduces the chloro group at the 5-position (88% yield). Alternative methods employing sulfuryl chloride (SO₂Cl₂) in dimethylformamide (DMF) show reduced selectivity (65–70% yield).
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
5-Chloro-2-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine in the presence of triethylamine (Et₃N) (62–68% yield).
$$
\text{5-Chloro-2-methoxybenzoyl chloride} + \text{4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine} \rightarrow \text{Target Compound}
$$
HATU/DIPEA Coupling
Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dry DMF, the reaction achieves higher yields (75–82%) with reduced side products.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (HPLC) | Key Advantages |
|---|---|---|---|---|
| Oxadiazole Formation | POCl₃ Cyclization | 78 | 98.5 | Short reaction time, high scalability |
| Oxadiazole Formation | EDCl/HOBt Cyclization | 72 | 97.8 | Mild conditions, avoids POCl₃ |
| Amide Coupling | Acid Chloride | 68 | 96.2 | Cost-effective |
| Amide Coupling | HATU/DIPEA | 82 | 99.1 | High yield, minimal purification |
Optimization and Scale-Up Challenges
- Oxadiazole Cyclization : POCl₃ offers superior efficiency but requires careful handling due to corrosivity.
- Amide Coupling : HATU-mediated coupling is preferred for large-scale synthesis despite higher reagent costs.
- Purification : Silica gel chromatography (ethyl acetate/hexane) effectively isolates the final compound (>99% purity).
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 1H, ArH), 6.90 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 6.82 (d, J = 2.8 Hz, 1H, ArH), 4.10–3.95 (m, 2H, piperidine), 3.85 (s, 3H, OCH₃), 3.30–3.15 (m, 1H, isopropyl), 2.90–2.70 (m, 2H, piperidine), 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
- HRMS (ESI+) : m/z calculated for C₂₁H₂₃ClN₃O₃ [M+H]⁺: 408.1421; found: 408.1418.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
